molecular formula C16H24N2O3S B5150740 N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5150740
M. Wt: 324.4 g/mol
InChI Key: CQEYIXXYOGNZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as NITD-916, is a compound that has been studied for its potential use in treating infectious diseases.

Mechanism of Action

N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide works by inhibiting the activity of the viral RNA-dependent RNA polymerase (RdRp), which is essential for viral replication. Specifically, N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide binds to the active site of the RdRp and prevents the incorporation of nucleotides into the growing RNA chain, thereby halting viral replication.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to have low toxicity and high selectivity for viral RdRp, making it a promising candidate for antiviral therapy. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide is its specificity for viral RdRp, which allows for targeted inhibition of viral replication. However, one limitation is the need for further studies to fully understand its biochemical and physiological effects.

Future Directions

For N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide research include exploring its potential for treating other RNA viruses, optimizing its pharmacokinetics and pharmacodynamics, and developing combination therapies with other antiviral drugs. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
In conclusion, N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide, or N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide, has shown promising results in treating infectious diseases caused by RNA viruses. Its specificity for viral RdRp makes it a promising candidate for antiviral therapy, but further studies are needed to fully understand its biochemical and physiological effects. Future research should focus on exploring its potential for treating other RNA viruses, optimizing its pharmacokinetics and pharmacodynamics, and developing combination therapies with other antiviral drugs.

Synthesis Methods

The synthesis of N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide involves several steps. First, 4-nitrobenzyl chloride is reacted with thioacetic acid to form 4-nitrobenzylthioacetic acid. This compound is then reacted with 2-isopropyl-2-methyl-1,3-propanediol to form N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide.

Scientific Research Applications

N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide has been studied for its potential use in treating infectious diseases, particularly those caused by RNA viruses such as dengue, Zika, and chikungunya. In vitro studies have shown that N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide is effective against these viruses by inhibiting viral replication. In vivo studies have also shown promising results, with N-(1-isopropyl-2-methylpropyl)-2-[(4-nitrobenzyl)thio]acetamide reducing viral load and improving survival rates in animal models.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-11(2)16(12(3)4)17-15(19)10-22-9-13-5-7-14(8-6-13)18(20)21/h5-8,11-12,16H,9-10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEYIXXYOGNZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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